molecular formula C17H20O4 B8307211 1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol

1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol

Cat. No. B8307211
M. Wt: 288.34 g/mol
InChI Key: UABZBLSXYRFMFA-UHFFFAOYSA-N
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Patent
US08101804B2

Procedure details

160 ml of methanol, 32.6 g of recrystallized 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone prepared according to Example 4 (114 mmol) and 3.25 g of 5% Pd/C of JM type 87 L are introduced into a hydrogenation reactor and hydrogen is introduced under a pressure of 5 to 6 bar at ambient temperature for 10 h. The catalyst is filtered off at 40° C. and the temperature is brought back to ambient temperature in order to recover 29 g of 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol, i.e. a yield of 88.4% with respect to the starting ketone, which exhibits a melting point of 101-102° C.
[Compound]
Name
Example 4
Quantity
114 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.25 g
Type
catalyst
Reaction Step Three
Quantity
32.6 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:21])[CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[H][H]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([OH:21])[CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1

Inputs

Step One
Name
Example 4
Quantity
114 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3.25 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
32.6 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)=O
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a hydrogenation reactor
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off at 40° C.
CUSTOM
Type
CUSTOM
Details
is brought back to ambient temperature in order
CUSTOM
Type
CUSTOM
Details
to recover 29 g of 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol, i.e. a yield of 88.4% with respect to the starting ketone, which

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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